N-naphthalen-1-yl-1,3-diphenylpyrazole-4-carboxamide
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Overview
Description
N-naphthalen-1-yl-1,3-diphenylpyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a naphthalene ring, two phenyl groups, and a pyrazole ring with a carboxamide functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is the Mitogen-Activated Protein Kinase (MAPK) pathway . This pathway plays a crucial role in cellular signaling related to growth, differentiation, and cell survival .
Mode of Action
N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide acts as an inhibitor of the MEK1 enzyme, a key component of the MAPK pathway . By inhibiting MEK1, the compound disrupts the MAPK pathway, leading to changes in cell growth and survival .
Biochemical Pathways
The MAPK pathway is the primary biochemical pathway affected by N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, regulating various cellular activities such as gene expression, mitosis, metabolism, and cell survival .
Result of Action
The inhibition of the MAPK pathway by N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide can lead to the suppression of cell growth and survival . This makes the compound potentially useful in the treatment of diseases characterized by abnormal cell proliferation, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-1-yl-1,3-diphenylpyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Naphthalene Group: The naphthalene group can be introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-naphthalen-1-yl-1,3-diphenylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
N-naphthalen-1-yl-1,3-diphenylpyrazole-4-carboxamide can be compared with other pyrazole derivatives, such as:
N-naphthalen-1-yl-1-phenylpyrazole-4-carboxamide: Similar structure but with one less phenyl group.
N-phenyl-1,3-diphenylpyrazole-4-carboxamide: Similar structure but without the naphthalene group.
N-naphthalen-1-yl-1,3-diphenylpyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-naphthalen-1-yl-1,3-diphenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O/c30-26(27-24-17-9-13-19-10-7-8-16-22(19)24)23-18-29(21-14-5-2-6-15-21)28-25(23)20-11-3-1-4-12-20/h1-18H,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBLZFHNAFDPOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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